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Compound of Interest

Compound Name: Morin hydrate

Cat. No.: B1676746 Get Quote

Morin Hydrate: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical

properties, and pharmacological activities of Morin hydrate. The information is intended to

support research, discovery, and development efforts in the fields of pharmacology, and

medicinal chemistry.

Chemical and Physicochemical Properties
Morin hydrate (2',3,4',5,7-Pentahydroxyflavone) is a natural flavonoid predominantly found in

plants of the Moraceae family, such as Osage orange (Maclura pomifera) and Old Fustic

(Maclura tinctoria), as well as in the leaves of the common guava (Psidium guajava).[1][2] It is a

yellow pigment that has garnered significant interest for its diverse biological activities.[3]

Chemical Structure and Identification
The chemical identity of Morin hydrate is well-established and characterized by the following

identifiers.
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Property Value Reference

IUPAC Name
2-(2,4-dihydroxyphenyl)-3,5,7-

trihydroxychromen-4-one
[4]

Molecular Formula C₁₅H₁₀O₇·xH₂O [4]

Molecular Weight
302.24 g/mol (anhydrous

basis)

CAS Number 654055-01-3

Appearance Dark yellow powder/solid

Physicochemical Data
The physicochemical properties of Morin hydrate are crucial for its handling, formulation, and

biological activity studies.

Property Value Reference

Melting Point 299-300 °C (decomposes)

Solubility

Soluble in methanol (50

mg/mL), ethanol, and aqueous

alkaline solutions. Slightly

soluble in ether and acetic

acid. Poorly soluble in water

(0.25 mg/mL at 20°C, 0.94

mg/mL at 100°C). The

solubility is pH-dependent,

increasing with higher pH.

UV-Vis Absorption (in ethanol)
Band I: 363 nm, Band II: 263

nm

pH-Dependent Solubility of Morin Hydrate
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Solvent/Buffer pH Solubility (µg/mL)

0.1 N HCl 1.2 32.69 ± 1.63

Sodium Acetate Buffer 5.0 14.88 ± 2.43

Double Distilled Water 7.0 28.72 ± 0.97

Phosphate Buffer Saline 7.4 54.86 ± 2.05

Tris Base Buffer 9.0 505.9 ± 14.61

UV-Vis Absorption Maxima (λmax) at Different pH

pH λmax (nm)

1.2 350

5.0 367

7.0 389

7.4 390

9.0 400

Pharmacological Properties and Signaling Pathways
Morin hydrate exhibits a wide spectrum of pharmacological activities, including antioxidant,

anti-inflammatory, and anticancer effects. These biological activities are attributed to its ability

to modulate various cellular signaling pathways.

Antioxidant Activity
Morin hydrate is a potent antioxidant capable of scavenging free radicals. This activity is

central to many of its other pharmacological effects. The antioxidant capacity can be evaluated

using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.

Anti-inflammatory Effects
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Morin hydrate demonstrates significant anti-inflammatory properties. It can inhibit the

production of pro-inflammatory mediators like nitric oxide (NO) and downregulate the

expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with

lipopolysaccharide (LPS). These effects are mediated, in part, through the modulation of key

inflammatory signaling pathways.

Anticancer Properties
Extensive research has highlighted the anticancer potential of Morin hydrate against various

cancer cell lines. It can induce apoptosis, inhibit cell proliferation and invasion, and suppress

the expression of proteins involved in cell cycle regulation.

Key Signaling Pathways Modulated by Morin Hydrate
Morin hydrate exerts its pharmacological effects by modulating several critical intracellular

signaling cascades.

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: Morin
hydrate has been shown to suppress the NF-κB signaling pathway, a key regulator of

inflammation and cell survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Morin hydrate can modulate the

activity of MAPKs, including ERK, JNK, and p38, which are involved in cellular responses to

a variety of stimuli and play a crucial role in inflammation and cancer.

Below are graphical representations of these signaling pathways and the points of intervention

by Morin hydrate.
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Caption: Morin Hydrate's Inhibition of the NF-κB Signaling Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1676746?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676746?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


External Stimuli
(e.g., LPS, Growth Factors)

MAPKKK
(e.g., MEKK, RAF)

MAPKK
(e.g., MEK, MKK)

Phosphorylation

MAPK
(ERK, JNK, p38)

Phosphorylation

Transcription Factors
(e.g., AP-1, c-Jun)

Activation

Cellular Response
(Inflammation, Proliferation)

Morin Hydrate

Inhibition of
Phosphorylation

Click to download full resolution via product page

Caption: Modulation of the MAPK Signaling Pathway by Morin Hydrate.

Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the

pharmacological properties of Morin hydrate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
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This assay is used to determine the free radical scavenging activity of a compound.

Workflow:

Prepare DPPH Solution
(e.g., 0.1 mM in Methanol)

Mix DPPH Solution
with Sample or Control

Prepare Morin Hydrate Solutions
(various concentrations)

Incubate in the Dark
(e.g., 30 min at RT)

Measure Absorbance
(at ~517 nm) Calculate % Inhibition

Click to download full resolution via product page

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

Reagent Preparation:

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

Prepare a stock solution of Morin hydrate in methanol (e.g., 1 mg/mL).

Prepare serial dilutions of the Morin hydrate stock solution to obtain a range of

concentrations.

Ascorbic acid or Trolox can be used as a positive control and should be prepared in the

same manner as the sample.

Assay Procedure:

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

Add 100 µL of the different concentrations of Morin hydrate solution or the positive control

to the respective wells.

For the blank, add 100 µL of methanol instead of the sample.
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Incubate the plate in the dark at room temperature for 30 minutes.

Measurement and Calculation:

Measure the absorbance of each well at 517 nm using a microplate reader.

The percentage of DPPH radical scavenging activity is calculated using the following

formula:

where A_control is the absorbance of the DPPH solution without the sample, and

A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Scavenging Assay
This assay also measures the free radical scavenging capacity of a substance.

Detailed Protocol:

Reagent Preparation:

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium

persulfate.

Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to

an absorbance of 0.70 ± 0.02 at 734 nm.

Prepare a stock solution and serial dilutions of Morin hydrate as described for the DPPH

assay.

Assay Procedure:

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
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Add 10 µL of the various concentrations of Morin hydrate solution or positive control to

the wells.

Measurement and Calculation:

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

Measure the absorbance at 734 nm.

Calculate the percentage of inhibition as described for the DPPH assay.

Nitric Oxide (NO) Production Inhibition Assay in RAW
264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of the pro-

inflammatory mediator nitric oxide.

Detailed Protocol:

Cell Culture and Treatment:

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁴

cells/well and allow them to adhere overnight.

Pre-treat the cells with various concentrations of Morin hydrate for 1-2 hours.

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production

and incubate for 24 hours.

Measurement of Nitrite:

After incubation, collect the cell culture supernatant.

Nitrite, a stable product of NO, is measured using the Griess reagent.

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a

mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water).
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Incubate at room temperature for 10 minutes.

Data Analysis:

Measure the absorbance at 540 nm.

A standard curve is generated using known concentrations of sodium nitrite.

The concentration of nitrite in the samples is determined from the standard curve, and the

percentage of NO production inhibition is calculated.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

Workflow:
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96-well Plate
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Morin Hydrate

Incubate
(e.g., 24, 48, or 72 h)

Add MTT Reagent
(e.g., 0.5 mg/mL)
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Add Solubilizing Agent
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Measure Absorbance
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Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

Cell Seeding and Treatment:

Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow

them to attach overnight.

Treat the cells with various concentrations of Morin hydrate and a vehicle control (e.g.,

DMSO).

Incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:
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After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT

to purple formazan crystals.

Formazan Solubilization and Measurement:

Carefully remove the medium containing MTT.

Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well

to dissolve the formazan crystals.

Shake the plate for 5-10 minutes to ensure complete dissolution.

Measure the absorbance at a wavelength of approximately 570 nm using a microplate

reader.

Data Analysis:

The cell viability is expressed as a percentage of the control (untreated cells) and is

calculated as follows:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Morin hydrate chemical structure and properties.].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676746#morin-hydrate-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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